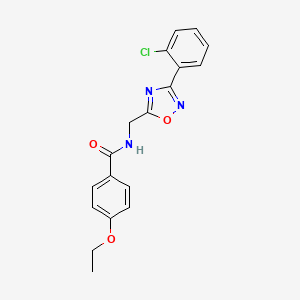
N-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-ethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-ethoxybenzamide is a chemical compound that has been of great interest in scientific research due to its potential therapeutic applications. This compound is commonly referred to as CPOP and has been the subject of numerous studies investigating its synthesis, mechanism of action, and physiological effects.
Mecanismo De Acción
The mechanism of action of CPOP is not fully understood, but it is thought to involve the inhibition of key enzymes involved in cancer cell growth and proliferation. Studies have shown that CPOP can inhibit the activity of enzymes such as topoisomerase II and DNA polymerase, which are essential for cancer cell replication.
Biochemical and Physiological Effects:
In addition to its anti-cancer activity, CPOP has also been shown to have a range of other biochemical and physiological effects. Studies have shown that CPOP can inhibit the activity of enzymes involved in inflammation, such as cyclooxygenase-2 (COX-2). This suggests that CPOP may have potential applications in the treatment of inflammatory diseases such as arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the key advantages of CPOP is its potent anti-cancer activity, which makes it a valuable tool for cancer research. However, there are also limitations to its use in lab experiments. CPOP is highly toxic and must be handled with care. In addition, its mechanism of action is not fully understood, which makes it difficult to interpret experimental results.
Direcciones Futuras
There are a number of potential future directions for research on CPOP. One area of interest is in the development of novel cancer therapies based on CPOP. Another area of research is in the investigation of the biochemical and physiological effects of CPOP, which may have applications in the treatment of a range of diseases. Finally, further research is needed to fully understand the mechanism of action of CPOP, which may lead to the development of more effective cancer therapies.
Métodos De Síntesis
The synthesis of CPOP involves the reaction of 2-chlorobenzaldehyde with ethyl glycinate hydrochloride to form an intermediate compound. This intermediate is then reacted with 3-amino-5-mercapto-1,2,4-triazole to form the final product, N-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-ethoxybenzamide.
Aplicaciones Científicas De Investigación
CPOP has been the subject of numerous studies investigating its potential therapeutic applications. One of the key areas of research has been in the field of cancer treatment. Studies have shown that CPOP has potent anti-cancer activity against a range of cancer cell lines, including breast, lung, and colon cancer.
Propiedades
IUPAC Name |
N-[[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-4-ethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O3/c1-2-24-13-9-7-12(8-10-13)18(23)20-11-16-21-17(22-25-16)14-5-3-4-6-15(14)19/h3-10H,2,11H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGAWRHPQLSXAQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NCC2=NC(=NO2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

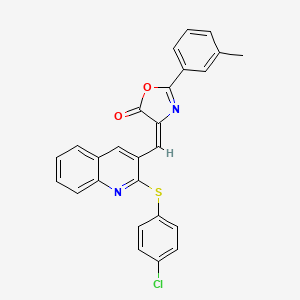
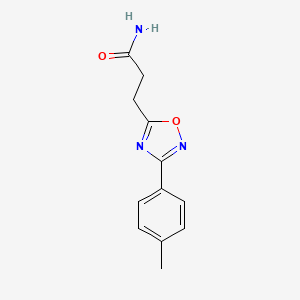
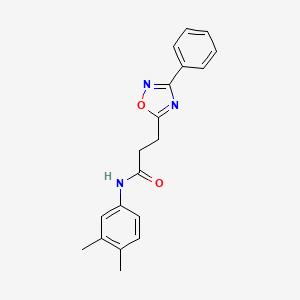



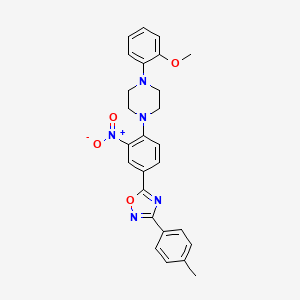

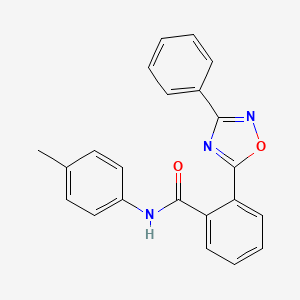
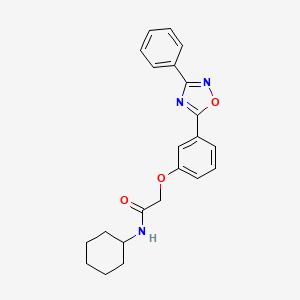
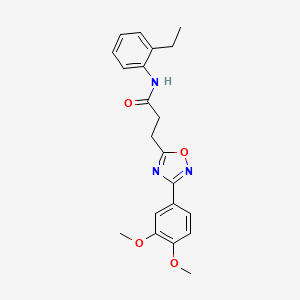

![N-(benzo[d][1,3]dioxol-5-yl)-1-(2,4-dichlorobenzoyl)piperidine-4-carboxamide](/img/structure/B7699255.png)
